Home > Products > Screening Compounds P79847 > 3,5-Diiodothyronine
3,5-Diiodothyronine - 534-51-0

3,5-Diiodothyronine

Catalog Number: EVT-373190
CAS Number: 534-51-0
Molecular Formula: C15H13I2NO4
Molecular Weight: 525.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-Diiodothyronine is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Source and Classification

3,5-Diiodothyronine is primarily synthesized in the body from thyroxine and triiodothyronine through deiodination processes. It belongs to the class of thyroid hormones and is classified as a non-genomic signaling molecule due to its rapid action on cellular processes. Its presence has been detected in human serum, albeit at low concentrations, typically in the subnanomolar range .

Synthesis Analysis

Methods

The synthesis of 3,5-diiodothyronine can be achieved through various chemical methodologies. One notable approach involves the conversion of 3,5-diiodotyrosine to 3,5-diiodothyronines using metal cation complexes. This process typically involves several steps:

  1. Formation of Metal Complex: 3,5-Diiodotyrosine is reacted with divalent metal cations (e.g., copper) to form a metal complex.
  2. Reaction with Iodonium Salts: The metal complex is then reacted with 4,4-dialkoxy-diphenyl-iodonium salts in the presence of bases such as triethylamine.
  3. Dealkylation: The resulting compound undergoes dealkylation to yield 3,5-diiodothyronine .

Technical Details

The synthesis can be performed in aqueous solutions, which simplifies product isolation and improves yields. Yields typically range from 50% to 60% based on the starting materials used .

Molecular Structure Analysis

Structure

The molecular formula of 3,5-diiodothyronine is C_15H_12I_2N_1O_4. It features two iodine atoms attached to the benzene ring and an amino group that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 404.06 g/mol.
  • Chemical Structure: The structure consists of a phenolic ring with iodine substitutions at the 3 and 5 positions relative to the amino group.
Chemical Reactions Analysis

Reactions

3,5-Diiodothyronine participates in various biochemical reactions within the body:

  1. Deiodination: It can be further deiodinated to produce other thyroid hormone derivatives.
  2. Conjugation Reactions: It may undergo conjugation reactions with glucuronic acid or sulfate, enhancing its solubility for excretion.

Technical Details

The stability and reactivity of 3,5-diiodothyronine are influenced by its iodine substitutions, which can affect its interaction with cellular receptors and enzymes involved in thyroid hormone metabolism .

Mechanism of Action

Process

The mechanism by which 3,5-diiodothyronine exerts its effects involves binding to specific nuclear receptors that regulate gene expression related to metabolism. Unlike thyroxine and triiodothyronine, which primarily act through genomic pathways, 3,5-diiodothyronine may also exert rapid non-genomic effects by modulating signaling pathways involved in energy metabolism.

Data

Research indicates that it may influence mitochondrial function and promote thermogenesis in brown adipose tissue .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Melting Point: The melting point ranges around 200°C under standard atmospheric conditions.
Applications

Scientific Uses

3,5-Diiodothyronine is primarily studied for its potential therapeutic applications in metabolic disorders such as obesity and hypothyroidism. Its role as a modulator of energy metabolism makes it a candidate for research into treatments aimed at enhancing metabolic rate or managing weight.

Additionally, it serves as a valuable tool in endocrinological research to better understand thyroid hormone dynamics and their physiological implications .

Introduction to 3,5-Diiodothyronine (3,5-T2)

Historical Context and Discovery of 3,5-T2 as a Thyroid Hormone Metabolite

3,5-Diiodothyronine (3,5-T2) emerged from decades of research into thyroid hormone metabolism. While thyroxine (T4) and triiodothyronine (T3) were characterized in the early 20th century, the biological significance of diiodothyronines remained obscure until the late 20th century. Early metabolic studies using radiolabeled T4 and T3 in rodent models in the 1970s-1980s identified 3,5-T2 as an endogenous metabolite, but it was initially considered an inactive degradation product [1] [7]. The pivotal shift in understanding came from pharmacological studies demonstrating that 3,5-T2 administration could rapidly stimulate metabolic rate in rats without the characteristic latency period of T3. Notably, a landmark 1998 study demonstrated 3,5-T2's direct binding to cytochrome c oxidase, suggesting a distinct mechanism of action beyond classical nuclear receptors [6] [8]. The development of a specific monoclonal antibody-based chemiluminescence immunoassay (CLIA) in 2015 enabled precise measurement of endogenous 3,5-T2 in human serum, revealing its presence at low nanomolar concentrations (0.2-0.75 ng/dL) and facilitating clinical investigations into its physiological relevance [1] [10]. Population-based studies like SHIP-TREND further revealed unexpected associations between serum 3,5-T2 concentrations and metabolites related to coffee consumption, suggesting potential dietary or hepatic interactions [1].

Structural Classification and Relationship to T3/T4

3,5-T2 (C~15~H~13~I~2~NO~4~) belongs to the iodothyronine family of molecules, characterized by a tyrosine-derived backbone with iodine atoms attached to phenolic rings. Its structural relationship to classical thyroid hormones is defined by specific iodination patterns:

  • Core Structure: Like T4 (3,5,3',5'-tetraiodothyronine) and T3 (3,5,3'-triiodothyronine), 3,5-T2 possesses the diphenyl ether structure – two benzene rings linked by an oxygen atom, with an alanine side chain on the first (tyrosyl) ring.
  • Iodination Pattern: 3,5-T2 contains only two iodine atoms, both located on the tyrosyl (inner) ring at positions 3 and 5. Crucially, it lacks iodine atoms on the phenolic (outer) ring, specifically at position 3' and 5' [3] [9]. This absence, particularly at the 3' position, is a key structural differentiator.
  • Comparison to T3 and T4:
  • T4 has iodine atoms at positions 3,5,3',5'.
  • T3 has iodine atoms at positions 3,5,3'.
  • 3,5-T2 has iodine atoms only at positions 3,5.
  • Reverse T3 (rT3, 3,3',5'-T3) has iodine atoms at positions 3,3',5', highlighting that iodination at the 3' position of the phenolic ring, present in T3 and rT3 but absent in 3,5-T2, is critical for high-affinity binding to nuclear thyroid hormone receptors (TRs α and β) [3] [9] [10].
  • Conformational Implications: The lack of the bulky 3'-iodine atom reduces steric hindrance, potentially allowing 3,5-T2 to interact with binding sites within mitochondrial enzymes (like cytochrome c oxidase subunit Va) that are inaccessible to T3 or T4 [6] [8].

Table 1: Structural Characteristics of Key Iodothyronines [3] [7] [9]

CompoundSystematic NameIodine Positions (Tyrosyl/Phenolic Rings)Molecular FormulaKey Structural Feature
Thyroxine (T4)3,5,3',5'-Tetraiodothyronine3,5 / 3',5'C~15~H~11~I~4~NO~4~Four iodine atoms; prohormone
Triiodothyronine (T3)3,5,3'-Triiodothyronine3,5 / 3'C~15~H~12~I~3~NO~4~Three iodine atoms; bioactive hormone
3,5-T23,5-Diiodothyronine3,5 / -C~15~H~13~I~2~NO~4~Two iodine atoms (tyrosyl ring only)
Reverse T3 (rT3)3,3',5'-Triiodothyronine3 / 3',5'C~15~H~12~I~3~NO~4~Three iodine atoms; inactive metabolite

Endogenous Biosynthesis Pathways: Deiodination of T3 and Enzymatic Processes

3,5-T2 is primarily generated within peripheral tissues via the sequential monodeiodination of thyroid hormones by selenocysteine-containing deiodinase enzymes. The established pathway involves:

  • Precursor Availability: The thyroid gland secretes T4 (~90%) and a smaller amount of T3 (~10%). Most circulating T3 (80%) is generated extrathyroidally by 5'-deiodination of T4 [5] [9].
  • Major Biosynthetic Route (T3 → 3,5-T2): 3,5-T2 is predominantly formed by the inner ring deiodination (5-deiodination) of T3. This reaction removes the iodine atom from position 5 of the tyrosyl ring of T3 [6] [8]. The enzyme responsible is:
  • Type 1 Iodothyronine Deiodinase (DIO1): Expressed primarily in the liver, kidney, and thyroid. DIO1 exhibits both 5'-deiodinase (activating) and 5-deiodinase (inactivating) activities. Its 5-deiodinase activity efficiently converts T3 to 3,5-T2. DIO1 is sensitive to inhibition by propylthiouracil (PTU) [5] [9].
  • Alternative/Minor Route (T4 → rT3 → 3,5-T2?): While theoretically possible via inner ring deiodination of reverse T3 (rT3) by DIO1 or potentially other deiodinases, this pathway is considered quantitatively less significant compared to the direct deiodination of T3. rT3 itself is produced by inner ring deiodination (5-deiodination) of T4, catalyzed by Type 3 Iodothyronine Deiodinase (DIO3) [5] [9].
  • Tissue Specificity: Biosynthesis occurs predominantly in tissues expressing DIO1 (liver, kidney) and potentially DIO3 (although DIO3 primarily generates rT3 from T4). Tissues with high metabolic activity and mitochondrial density, such as liver and muscle, are significant sites of both 3,5-T2 production and action [1] [6].
  • Regulation: Serum 3,5-T2 concentrations are largely independent of classical thyroid function parameters (TSH, fT4) and are not significantly altered during experimental thyrotoxicosis induced by T4 administration [1] [10]. This suggests that its production or accumulation is regulated differently than T3, potentially involving substrate availability (T3 levels) and tissue-specific enzyme activity modulated by factors like nutritional status or cofactor availability (e.g., selenium for deiodinase function). However, definitive regulatory mechanisms in humans remain under investigation. Mass spectrometry studies (LC-MS/MS) often find serum concentrations below the limit of quantification, contrasting with immunoassay results, highlighting ongoing analytical challenges in confirming precise physiological regulation [10].

Table 2: Deiodinase Enzymes Involved in 3,5-T2 Metabolism [5] [6] [9]

DeiodinasePrimary ActivityMain Tissue ExpressionRole in 3,5-T2 MetabolismInhibitor Sensitivity
DIO1 (Type 1)5'-deiodination (ORD) & 5-deiodination (IRD)Liver, Kidney, ThyroidMajor biosynthetic enzyme: Catalyzes 5-deiodination of T3 → 3,5-T2. Also degrades 3,5-T2?PTU-sensitive
DIO2 (Type 2)5'-deiodination (ORD)CNS, Pituitary, Skeletal Muscle, BATProduces T3 (precursor for 3,5-T2). Not directly involved in 3,5-T2 synthesis.PTU-insensitive
DIO3 (Type 3)5-deiodination (IRD)Placenta, Fetal tissues, Adult CNS, SkinGenerates rT3 from T4 (potential minor precursor for 3,5-T2). Inactivates T3. May degrade 3,5-T2.PTU-insensitive

Abbreviations: ORD: Outer Ring Deiodination (Activation); IRD: Inner Ring Deiodination (Inactivation); BAT: Brown Adipose Tissue; CNS: Central Nervous System; PTU: Propylthiouracil.

Properties

CAS Number

534-51-0

Product Name

3,5-Diiodothyronine

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H13I2NO4

Molecular Weight

525.08 g/mol

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)

InChI Key

ZHSOTLOTTDYIIK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Synonyms

3,5-diiodo-DL-thyronine
3,5-diiodo-L-thyronine
3,5-diiodothyronine
3,5-diiodothyronine, (DL)-isomer
3,5-diiodothyronine, (L)-isomer
3,5-T2

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.